[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467085
InChI: InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m0/s1
SMILES: CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13467085

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m0/s1
Standard InChI Key QJASVSCSOPIEEM-INIZCTEOSA-N
Isomeric SMILES CC(C)N([C@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of the Pyrrolidine Intermediate:

    • Starting with a suitable precursor such as proline or its derivatives.

    • Functionalization of the pyrrolidine ring to introduce the hydroxyethyl group.

  • Formation of the Carbamate Moiety:

    • Reaction of isopropyl chloroformate or similar reagents with the pyrrolidine intermediate under controlled conditions.

  • Benzyl Esterification:

    • Introduction of the benzyl ester group through esterification reactions using benzyl alcohol or benzyl chloride.

Example Reaction Scheme:

Pyrrolidine Derivative+Isopropyl ChloroformateCarbamate Intermediate\text{Pyrrolidine Derivative} + \text{Isopropyl Chloroformate} \rightarrow \text{Carbamate Intermediate}
Carbamate Intermediate+Benzyl AlcoholFinal Compound\text{Carbamate Intermediate} + \text{Benzyl Alcohol} \rightarrow \text{Final Compound}

Potential as a Drug Candidate

This compound's structure suggests it could serve as:

  • A prodrug for delivering active metabolites.

  • A scaffold for designing inhibitors targeting enzymes or receptors due to its ability to form hydrogen bonds and hydrophobic interactions.

Pharmacological Implications

Carbamates are known for their roles in:

  • Enzyme inhibition (e.g., acetylcholinesterase inhibitors).

  • Modulating biological pathways due to their stability and reactivity.

Analytical Characterization

To confirm its structure and purity, the following techniques are employed:

  • NMR Spectroscopy (1H, 13C): For determining chemical shifts and confirming functional groups.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.

  • X-Ray Crystallography: For stereochemical confirmation if crystalline samples are available.

Research Highlights:

  • The stereochemistry (S-enantiomer) may impart specific biological activity compared to its racemic mixture or R-enantiomer.

  • The benzyl ester group can act as a protecting group during synthesis or provide lipophilicity for membrane permeability.

Challenges:

  • Stability under physiological conditions due to potential hydrolysis of the carbamate or ester groups.

  • Optimization of synthetic routes for scalability and cost-effectiveness.

This compound represents an interesting candidate for further exploration in synthetic organic chemistry and pharmacology due to its versatile functional groups and potential biological activity.

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